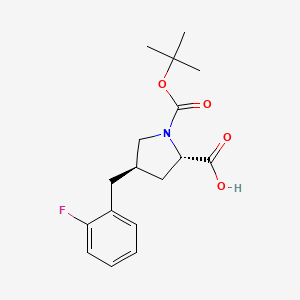

(2S,4R)-1-(叔丁氧羰基)-4-(2-氟苄基)吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

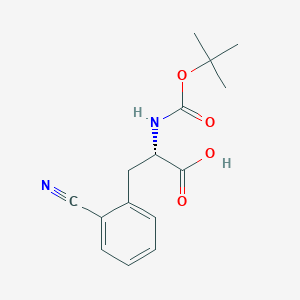

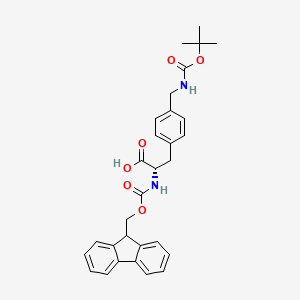

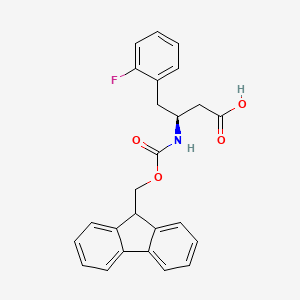

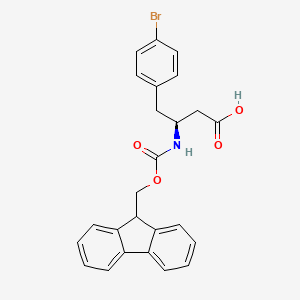

The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that is likely to be of interest due to its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic acetylcholine receptors. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related compounds, such as (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, involves multi-step processes that include debenzylation and ring hydrogenation . Although the exact synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is not described, it is reasonable to assume that similar methods could be applied, with adjustments for the introduction of the 2-fluorobenzyl group.

Molecular Structure Analysis

The molecular structure of a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, shows that the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the functional groups indicate a specific three-dimensional arrangement that is crucial for the compound's reactivity and interaction with biological targets. The absolute configuration of this compound was determined by its relation to a known starting material, which suggests that a similar approach could be used to confirm the stereochemistry of the subject compound.

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are typically centered around the reactivity of the carboxylic acid and the substituents on the pyrrolidine ring. In the case of the subject compound, the presence of the tert-butoxycarbonyl group suggests that it could be used as a protecting group for the amine, which can be removed under acidic conditions. The 2-fluorobenzyl group may also participate in various reactions, such as palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the subject compound are not directly provided, we can infer from related compounds that it would exhibit properties typical of pyrrolidine derivatives. This includes the potential for hydrogen bonding, as seen in the crystal structure of the related compound, where intermolecular O—H⋯O hydrogen bonds link the molecules into chains . The presence of fluorine could also affect the compound's lipophilicity and its ability to engage in halogen bonding, which could be relevant for its biological activity.

科学研究应用

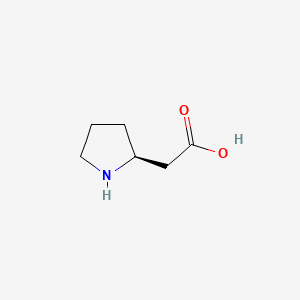

药物发现中的吡咯烷环

吡咯烷环是一种饱和的五元含氮杂环,广泛用于药物化学。将其纳入类药物分子具有多项优势,包括由于 sp^3 杂化而探索药效团空间的能力、对分子立体化学的贡献以及三维 (3D) 覆盖范围的增加。Li Petri 等人 (2021 年) 的一项综述强调了吡咯烷骨架在合成具有靶标选择性的生物活性分子的多功能性。这项工作概述了各种合成策略,并强调了不同的立体异构体如何影响候选药物的生物学特性,这与类似于 “(2S,4R)-1-(叔丁氧羰基)-4-(2-氟苄基)吡咯烷-2-羧酸” 的结构的研究应用直接相关 (Li Petri et al., 2021)。

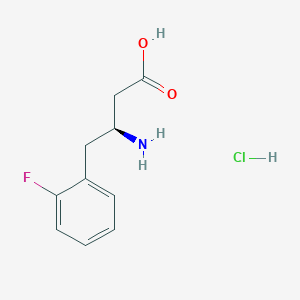

环境科学中的氟化化合物

研究全氟烷基羧酸 (PFCAs) 和全氟烷基磺酸 (PFSAs) 的氟化替代品对于理解氟化有机化合物对环境的影响至关重要。Wang 等人 (2013 年) 综述了向更安全的氟化物质过渡,解决了它们的释放、持久性和对人类和环境的潜在风险。对于具有氟苄基的化合物,这一研究背景至关重要,因为了解它们在环境中的行为可以指导更安全化学品的发展 (Wang et al., 2013)。

生物系统中的羧酸

了解羧酸与生物系统的相互作用对于设计具有理想特性的分子至关重要。Jarboe 等人 (2013 年) 综述了饱和直链羧酸对生物催化剂的抑制作用,强调了细胞膜特性和内部 pH 值对微生物耐受性的重要性。本综述提供了对 “(2S,4R)-1-(叔丁氧羰基)-4-(2-氟苄基)吡咯烷-2-羧酸” 等分子中的羧酸官能团如何影响生物系统,为增强生物技术应用中微生物鲁棒性的策略提供了信息 (Jarboe et al., 2013)。

属性

IUPAC Name |

(2S,4R)-4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVFGLMRAXULKI-RISCZKNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375997 |

Source

|

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959579-52-3 |

Source

|

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。